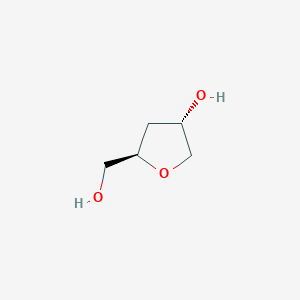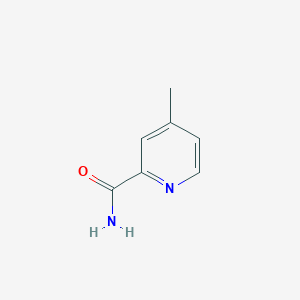
4-Methylpyridine-2-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application Summary
“4-Chloro-N-methylpyridine-2-carboxamide” and its derivatives have been explored as potential urease inhibitors . Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing therapies, necessitating the development of new anti-urease drugs .
Method of Application
A series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction and investigated for their inhibitory action against urease . The most potent inhibitors were further studied using molecular docking and kinetic studies to understand their binding mode with the enzyme urease .
Results and Outcomes
Among the series, “5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)” and “pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)” showed significant activity, with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively .
2. Chemical Synthesis
Application Summary
“4-Chloro-N-methylpyridine-2-carboxamide” is used in the synthesis of “4- {4- [ ( { [4-chloro-3- (trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide” toluene sulphonic acid salt .
Method of Application
The compound is synthesized in a two-step process. In the first step, the compound is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent at a temperature of from 20°C to 60°C . In the second step, the resulting compound is mixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .
Results and Outcomes
The result of this process is the production of “4- {4- [ ( { [4-chloro-3- (trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide” toluene sulphonic acid salt .
3. Agrochemicals and Pharmaceuticals
Application Summary
Trifluoromethylpyridine (TFMP) and its derivatives, which include “4-Methylpyridine-2-carboxamide”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products .
Method of Application
The specific methods of application vary depending on the specific use. In the agrochemical industry, these compounds are typically applied as pesticides . In the pharmaceutical and veterinary industries, they are used in the formulation of various products .
Results and Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Organic Synthesis
Application Summary
“4-Chloro-N-methylpyridine-2-carboxamide” is used in the synthesis of “4- {4- [ ( { [4-chloro-3- (trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide” toluene sulphonic acid salt .
Method of Application
The compound is synthesized in a two-step process. In the first step, the compound is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent at a temperature of from 20°C to 60°C . In the second step, the resulting compound is mixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .
Results and Outcomes
The result of this process is the production of “4- {4- [ ( { [4-chloro-3- (trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide” toluene sulphonic acid salt .
5. Functional Materials
Application Summary
Trifluoromethylpyridine (TFMP) and its derivatives, which include “4-Methylpyridine-2-carboxamide”, are used in the development of functional materials .
Method of Application
The specific methods of application vary depending on the specific use. In the functional materials industry, these compounds are typically used in the formulation of various products .
Results and Outcomes
The development of organic compounds containing fluorine has made many recent advances in the functional materials fields possible . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Propiedades
IUPAC Name |
4-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSTRYKPBORIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467582 | |
| Record name | 4-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-carboxamide | |
CAS RN |
54089-04-2 | |
| Record name | 4-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



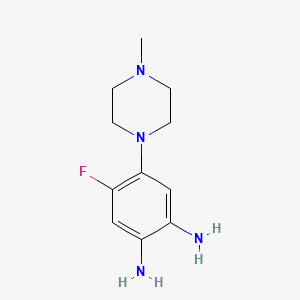
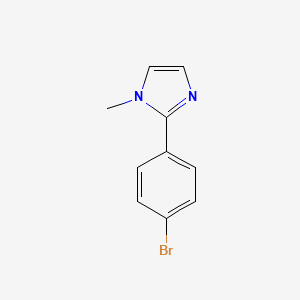
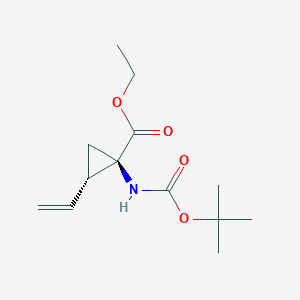
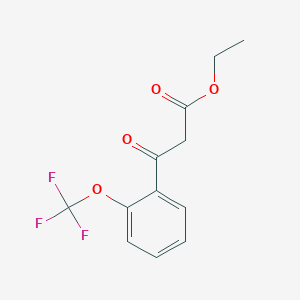
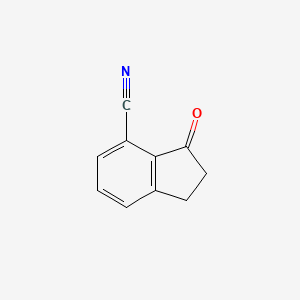
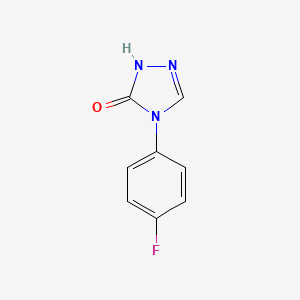
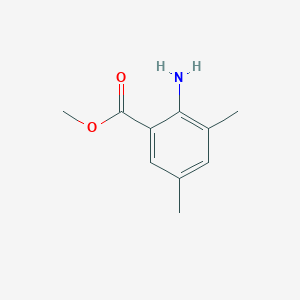

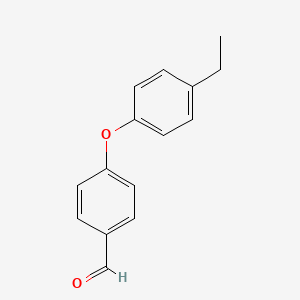
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
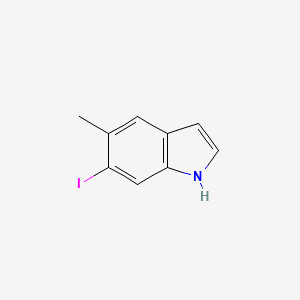
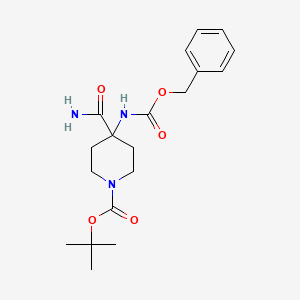
![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
